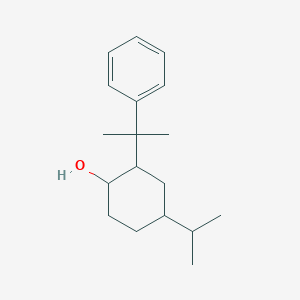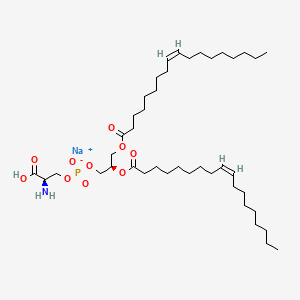
1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine is an anionic phospholipid with oleic acid tails (18:1) and a head group that contains both a carboxylic acid (COOH) and an amine (NH2) group . This compound is commonly used in the preparation of lipid-mixing vesicles, liposomes, or artificial membranes . It is also known for its role in various biological and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine typically involves the esterification of oleic acid with glycerol to form 1,2-dioctadecenoyl-sn-glycerol. This intermediate is then reacted with phosphoric acid and a nucleophilic halogenating agent, such as phosphorus trichloride, to form 1,2-dioctadecenoyl-sn-glycero-3-phosphate . The final step involves the reaction of this phosphate with serine to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is typically produced in a reagent-grade form for research purposes .
化学反应分析
Types of Reactions
1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine undergoes various chemical reactions, including:
Oxidation: The oleic acid tails can be oxidized under specific conditions.
Reduction: The compound can be reduced to alter the functional groups on the head group.
Substitution: The carboxylic acid and amine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oleic acid tails can produce shorter-chain fatty acids, while substitution reactions can introduce new functional groups to the head group .
科学研究应用
1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine involves its integration into lipid bilayers, where it can influence membrane fluidity and stability . The compound’s anionic nature allows it to interact with positively charged molecules, affecting membrane potential and signaling pathways . In drug delivery systems, it helps encapsulate and transport therapeutic agents to specific targets within the body .
相似化合物的比较
Similar Compounds
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: A phospholipid commonly used in liposome formulations and drug delivery systems.
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Another phospholipid used in similar applications.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Known for its role in increasing insulin sensitivity and inducing lipolysis.
Uniqueness
1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine is unique due to its specific combination of oleic acid tails and a head group containing both carboxylic acid and amine groups . This structure allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in research and industry .
属性
分子式 |
C42H77NNaO10P |
|---|---|
分子量 |
810.0 g/mol |
IUPAC 名称 |
sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39-;/m1./s1 |
InChI 键 |
KPHZNDUWYZIXFY-ODDSEBEXSA-M |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


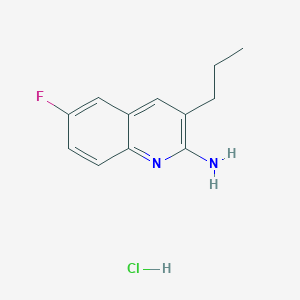
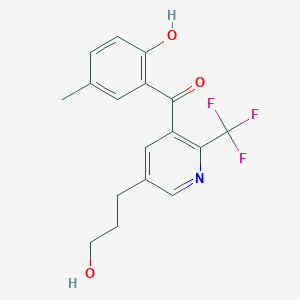
![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
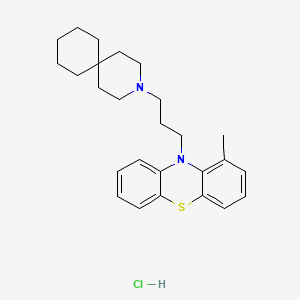
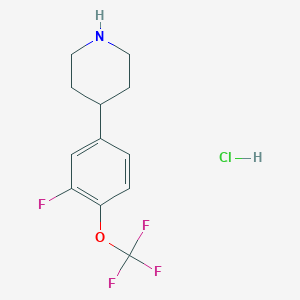
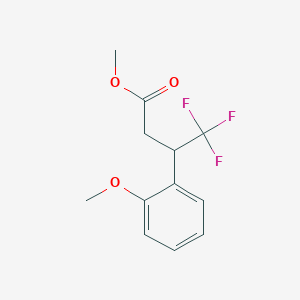

![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
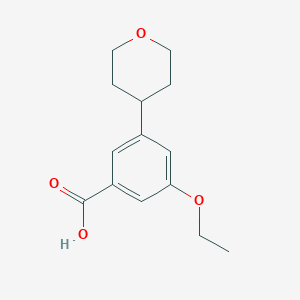
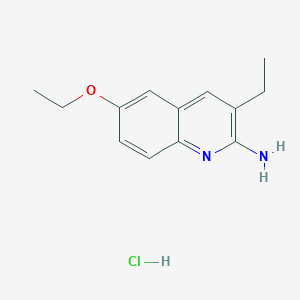
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13721471.png)
![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)

